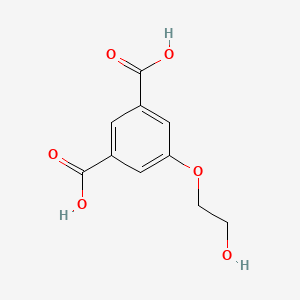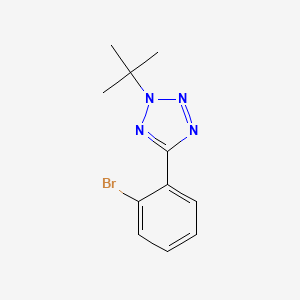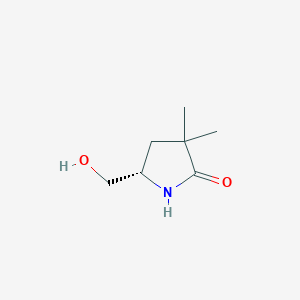
(S)-5-(Hydroxymethyl)-3,3-dimethylpyrrolidin-2-one
説明
“(S)-5-(Hydroxymethyl)-3,3-dimethylpyrrolidin-2-one” is a compound that is related to S-(hydroxymethyl)glutathione dehydrogenase . This enzyme catalyzes the oxidation of S-(hydroxymethyl)glutathione to S-formylglutathione using a catalytic zinc and NAD+ as a coenzyme .
Synthesis Analysis
The synthesis of hydroxymethyl derivatives can involve various methods. For instance, hydroxyethyl chitosan (HE-chitosan), a water-soluble derivative of chitosan, is synthesized and characterized by its chemical structure with FTIR . Another method involves hydroxymethylation via radical intermediates .Molecular Structure Analysis
The molecular structure of “(S)-5-(Hydroxymethyl)-3,3-dimethylpyrrolidin-2-one” can be analyzed using various tools such as ChemSpider and MolView . These platforms allow for the visualization and analysis of the molecular structure of the compound.Chemical Reactions Analysis
The chemical reactions involving “(S)-5-(Hydroxymethyl)-3,3-dimethylpyrrolidin-2-one” can be complex. For instance, formaldehyde reacts with nucleobases to form N-hydroxymethylated adducts . The chemistry of these reactions is still being studied and defined.Physical And Chemical Properties Analysis
The introduction of the hydroxymethyl group can lead to changes in the physical-chemical properties of a compound . These changes can offer several therapeutic advantages, contributing to the improved biological activity of drugs .科学的研究の応用
Pyrrolidine Derivatives Synthesis
Studies in the pyrrolidine series have demonstrated the formation of compounds like 1-hydroxy-3,3-dimethylpyrrolidine through the pyrolysis of 1-ethyl-3,3-dimethylpyrrolidine-1-oxide. These compounds are pivotal in the synthesis of nitrone and pyrrolidine derivatives, which have various applications in organic synthesis and pharmaceutical research. The cyclo-additions and subsequent reactions of these compounds provide valuable insights into the synthetic pathways and reactivity of pyrrolidine derivatives (Bonnett, Ho, & Raleigh, 1965).
Maillard Reaction Products
In the context of the Maillard reaction, a key pathway in food chemistry and biochemistry, derivatives like N-methyl-2-(hydroxymethyl)pyrrole have been identified as significant products. These compounds are formed in the 2-deoxy-D-ribose/methylamine Maillard system and have implications for understanding the formation of melanoidins and other complex polymers that arise during the Maillard reaction, which are of interest due to their antioxidative properties and potential health impacts (Tressl, Wondrak, Krüger, & Rewicki, 1998).
Catalytic Reactions and Biomass Conversion
The catalytic reduction of biomass-derived furanic compounds, such as furfural and 5-hydroxymethylfurfural (HMF), highlights the relevance of (S)-5-(Hydroxymethyl)-3,3-dimethylpyrrolidin-2-one derivatives in the field of green chemistry and sustainable materials. These reactions are crucial for converting oxygen-rich biomass derivatives into valuable chemicals and fuels, demonstrating the compound's role in enhancing the sustainability of chemical processes (Nakagawa, Tamura, & Tomishige, 2013).
Chelating Properties and Metal Ion Interaction
The synthesis and characterization of compounds like 5-hydroxy-2-(hydroxymethyl)pyridin-4(1H)-one reveal their significant chelating properties towards metal ions such as Fe(3+). This aspect is particularly important in medicinal chemistry for the development of new chelating agents for treating metal overload diseases. The ability of these derivatives to selectively bind and remove excess metal ions from biological systems underscores their potential in therapeutic applications (Lachowicz et al., 2016).
特性
IUPAC Name |
(5S)-5-(hydroxymethyl)-3,3-dimethylpyrrolidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-7(2)3-5(4-9)8-6(7)10/h5,9H,3-4H2,1-2H3,(H,8,10)/t5-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAPMHIATPBRNHT-YFKPBYRVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(NC1=O)CO)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C[C@H](NC1=O)CO)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10708464 | |
| Record name | (5S)-5-(Hydroxymethyl)-3,3-dimethylpyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10708464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
156088-46-9 | |
| Record name | (5S)-5-(Hydroxymethyl)-3,3-dimethyl-2-pyrrolidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=156088-46-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (5S)-5-(Hydroxymethyl)-3,3-dimethylpyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10708464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Oxa-5-azaspiro[3.5]nonane oxalate](/img/structure/B3048014.png)
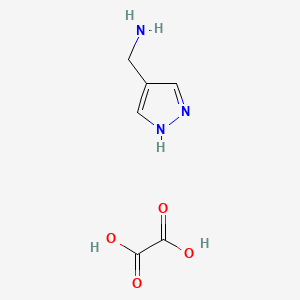
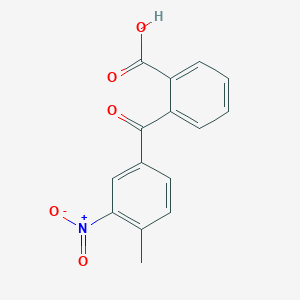
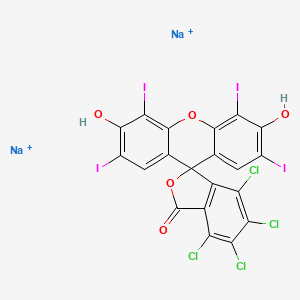
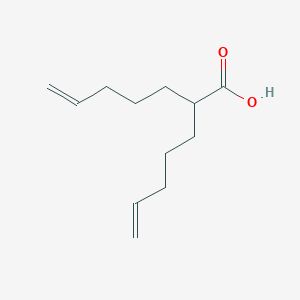
![10-Bromobenzo[h]quinoline](/img/structure/B3048024.png)

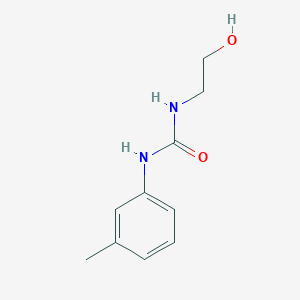
![(S)-5-Azaspiro[2.4]heptane-6-carboxylic acid](/img/structure/B3048029.png)


